molecular formula C21H23N3O6 B14769485 Lenalidomide-5'-CO-PEG2-propargyl

Lenalidomide-5'-CO-PEG2-propargyl

Numéro de catalogue: B14769485
Poids moléculaire: 413.4 g/mol
Clé InChI: LIBAHLJEHRMOQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide-5’-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker increases the hydrophilicity of the molecule, while the propargyl group allows for further functionalization and conjugation with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-5’-CO-PEG2-propargyl involves several steps:

    Bromination: The initial step involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.

    Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.

    Hydrogenation: The intermediate is subjected to hydrogenation to reduce the nitro group to an amino group, forming lenalidomide.

    PEGylation: Lenalidomide is then reacted with a PEG2 linker containing a carboxyl group to form Lenalidomide-5’-CO-PEG2.

    Propargylation: Finally, the PEGylated lenalidomide is reacted with propargyl bromide to introduce the propargyl group, yielding Lenalidomide-5’-CO-PEG2-propargyl.

Industrial Production Methods

Industrial production of Lenalidomide-5’-CO-PEG2-propargyl follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, and filtration to purify the final product.

    Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards for pharmaceutical use.

Analyse Des Réactions Chimiques

Types of Reactions

Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.

    Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.

Major Products

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mécanisme D'action

Lenalid

Propriétés

Formule moléculaire

C21H23N3O6

Poids moléculaire

413.4 g/mol

Nom IUPAC

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide

InChI

InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27)

Clé InChI

LIBAHLJEHRMOQW-UHFFFAOYSA-N

SMILES canonique

C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.